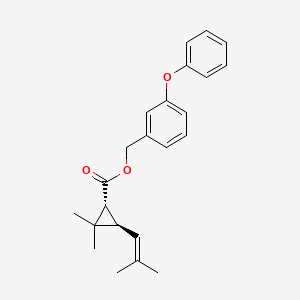![molecular formula C11H14N2O6S2 B1212242 (5R,6S)-3-(2-carbamoyloxyethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid CAS No. 95415-91-1](/img/structure/B1212242.png)
(5R,6S)-3-(2-carbamoyloxyethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5R,6S)-3-(2-carbamoyloxyethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is a compound known for its antibacterial properties. It belongs to the class of beta-lactam antibiotics, which are widely used to treat bacterial infections by inhibiting cell wall synthesis. This compound is particularly notable for its stability against beta-lactamase enzymes, which are produced by bacteria to resist the effects of antibiotics .
准备方法
The synthesis of (5R,6S)-3-(2-carbamoyloxyethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid involves several steps. One of the common synthetic routes includes the reaction of a penem nucleus with a thiol compound to introduce the thioether group. The reaction conditions typically involve the use of a base such as sodium hydroxide and a solvent like dimethylformamide (DMF). The industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
化学反应分析
(5R,6S)-3-(2-carbamoyloxyethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thioether group, often using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones .
科学研究应用
(5R,6S)-3-(2-carbamoyloxyethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study beta-lactam antibiotics and their interactions with bacterial enzymes.
Biology: Researchers use this compound to investigate the mechanisms of bacterial resistance and the development of new antibacterial agents.
Medicine: It is explored for its potential use in treating bacterial infections, especially those caused by resistant strains.
作用机制
The antibacterial activity of (5R,6S)-3-(2-carbamoyloxyethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is primarily due to its ability to inhibit cell wall synthesis in bacteria. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This binding disrupts the cell wall synthesis, leading to bacterial cell lysis and death .
相似化合物的比较
(5R,6S)-3-(2-carbamoyloxyethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid can be compared with other beta-lactam antibiotics such as:
Imipenem: Known for its broad-spectrum activity and stability against beta-lactamases.
Meropenem: Similar to imipenem but with greater activity against Gram-negative bacteria.
Ertapenem: Exhibits a longer half-life due to increased binding to plasma proteins.
The uniqueness of this compound lies in its specific structure, which provides stability against beta-lactamase enzymes and its potential for use against resistant bacterial strains .
属性
CAS 编号 |
95415-91-1 |
|---|---|
分子式 |
C11H14N2O6S2 |
分子量 |
334.4 g/mol |
IUPAC 名称 |
(5R,6S)-3-(2-carbamoyloxyethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C11H14N2O6S2/c1-4(14)5-7(15)13-6(9(16)17)10(21-8(5)13)20-3-2-19-11(12)18/h4-5,8,14H,2-3H2,1H3,(H2,12,18)(H,16,17)/t4-,5+,8-/m1/s1 |
InChI 键 |
LVCPLOQIOKEULU-GLDDHUGJSA-N |
SMILES |
CC(C1C2N(C1=O)C(=C(S2)SCCOC(=O)N)C(=O)O)O |
手性 SMILES |
C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)SCCOC(=O)N)C(=O)O)O |
规范 SMILES |
CC(C1C2N(C1=O)C(=C(S2)SCCOC(=O)N)C(=O)O)O |
同义词 |
2-carbamoyloxyethylthio-6-(1-hydroxyethyl)penem-3-carboxylic acid Sch 34343 Sch-34343 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-b]pyrimidin-4-one](/img/structure/B1212167.png)
![8-Methoxy-5-methyl-3-[2-(1-pyrrolidinyl)ethyl]-4-pyrimido[5,4-b]indolone](/img/structure/B1212168.png)

![7,8-Dimethoxy-5-methyl-3-phenylpyrazolo[3,4-c]isoquinoline](/img/structure/B1212175.png)





